molecular formula C22H20N4O2S2 B11631210 2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631210
M. Wt: 436.6 g/mol
InChI Key: YXDNVDIMYWNSKR-ATVHPVEESA-N
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Description

This compound belongs to the class of nitrogen heterocycles, which play crucial roles in biological systems. Nitrogen heterocycles are found in enzymes, proteins, and DNA. Our compound of interest, 2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, has the potential to interact with living systems due to its structural features. It is also a core motif in various drugs.

Chemical Reactions Analysis

The compound likely undergoes reactions such as oxidation, reduction, and substitution. Common reagents and conditions vary based on the specific synthetic route. Major products formed during these reactions may include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

The compound’s applications span multiple fields:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigating its potential as a drug candidate.

    Industry: Possible use in organoelectronic materials and fluorescent compounds.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While specific comparisons are challenging without more data, highlighting its uniqueness can guide further investigations. Similar compounds may include other pyrido[1,2-a]pyrimidines or related heterocycles.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O2S2/c1-14(2)26-21(28)17(30-22(26)29)12-16-19(23-13-15-8-4-3-5-9-15)24-18-10-6-7-11-25(18)20(16)27/h3-12,14,23H,13H2,1-2H3/b17-12-

InChI Key

YXDNVDIMYWNSKR-ATVHPVEESA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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